1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone
Description
Properties
IUPAC Name |
1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(19)17-6-4-11(5-7-17)14-9-16-15-3-2-12(18(20)21)8-13(14)15/h2-3,8-9,11,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIZWOYWKCWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556333 | |
| Record name | 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111608-65-2 | |
| Record name | 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indole Core Functionalization via Friedel-Crafts Alkylation
The foundational step involves constructing the 5-nitroindole-piperidine scaffold. A validated approach utilizes Friedel-Crafts alkylation under Lewis acid catalysis:
-
Procedure :
2,4-Dichloropyrimidine reacts with 1-methylindole in ethylene glycol dimethyl ether (DME) using AlCl₃ as a catalyst at 80°C. This yields 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine, a key intermediate. Subsequent aromatic amination at the pyrimidine 2-position introduces the piperidine moiety. -
Key Data :
This method prioritizes regioselectivity but requires careful control of AlCl₃ stoichiometry to avoid over-alkylation.
Nitration Strategies for 5-Nitroindole Derivatives
Introducing the nitro group at the indole 5-position is achieved through electrophilic nitration:
-
Method :
Paranitrophenylhydrazine hydrochloride undergoes condensation with ethyl pyruvate in aqueous ethanol (20–60°C, 20–60 minutes) to form Pyruvic Acid Ethyl ester-4-nitro phenylhydrazone. Cyclization with polyphosphoric acid (PPA) in toluene at 85–115°C yields 5-nitroindole-2-carboxylic acid ethyl ester. -
Optimization :
-
Comparative Data :
Condition Yield (Ethyl Ester) Purity Toluene, 105–115°C 71.4% 98.5% Xylene, 100–110°C 65.3% 97.8%
This protocol’s scalability is demonstrated in patent CN100491350C, which reports pilot-scale production (>70% yield).
Piperidine-Acetyl Group Coupling
The final step involves N-acetylation of the piperidine nitrogen:
-
Approach :
The piperidine-indole intermediate reacts with acetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). -
Critical Parameters :
-
Yield Enhancement :
Alternative Synthetic Pathways
Knoevenagel Condensation for Indole-3-yl Derivatives
A parallel route employs Knoevenagel condensation to functionalize indole-3-carboxaldehyde:
-
Process :
Indole-3-carboxaldehyde reacts with active methylene compounds (e.g., malononitrile) in toluene with piperidine/acetic acid catalysis. Subsequent N-acetylation with acetyl chloride yields 1-acetyl-1H-indol-3-yl derivatives. -
Performance Metrics :
Methylene Compound Yield (Condensation) Yield (Acetylation) Malononitrile 94% 92% Nitromethane 92% 94%
This method offers modularity but requires strict anhydrous conditions to prevent hydrolysis.
Reductive Amination Approaches
Recent advances utilize reductive amination for piperidine coupling:
-
Protocol :
5-Nitroindole-3-carbaldehyde reacts with 4-aminopiperidine in methanol under hydrogenation (Pd/C, 50 psi H₂). Subsequent acetylation with acetic anhydride completes the synthesis. -
Advantages :
Challenges and Optimization Strategies
Regioselectivity in Nitration
Unwanted 4-nitro isomers may form if nitration conditions are suboptimal:
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 5-position of the indole ring is a primary site for reduction. This reaction is critical for generating amine intermediates, which are valuable in medicinal chemistry.
Mechanistic Insight :
The nitro group undergoes catalytic hydrogenation via a stepwise electron-transfer process, forming nitroso and hydroxylamine intermediates before yielding the amine.
Nucleophilic Substitution at the Acetyl Group
The acetyl moiety on the piperidine ring participates in nucleophilic substitutions, enabling functional diversification.
Limitations : Steric hindrance from the piperidine ring may reduce reactivity toward bulkier nucleophiles .
Cyclization Reactions
The compound’s structure allows intramolecular cyclization, particularly under acidic or basic conditions.
Example : Reaction with malononitrile and aldehydes forms pyran-indole hybrids via Knoevenagel condensation and Michael addition .
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring undergoes electrophilic substitution, though the nitro group directs reactivity to specific positions.
Regioselectivity : The 5-nitro group deactivates the indole ring, favoring electrophilic attack at C-4 or C-6 positions .
Oxidation and Functional Group Interconversion
The acetyl group exhibits limited oxidation potential but can undergo functionalization.
Key Research Findings
- Anti-Inflammatory Activity : Derivatives with reduced nitro groups (-NH₂) show enhanced inhibition of IL-6/IL-8 in LPS-induced cells .
- Structural Optimization : Chain elongation at the piperidine nitrogen improves hydrophilicity and bioactivity .
- Safety Profile : Cytotoxicity (cell survival <70%) is observed only for specific derivatives (e.g., 6f), indicating selective safety .
Scientific Research Applications
1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone has shown promise in several therapeutic areas:
Antitumor Activity
- Studies indicate that compounds containing indole structures exhibit significant antitumor properties. The nitro group may play a role in enhancing the cytotoxic effects against various cancer cell lines. For instance, a study published in Letters in Organic Chemistry highlighted the synthesis of similar indole derivatives that demonstrated selective cytotoxicity against human cancer cells .
Antidepressant Effects
- The piperidine component is associated with serotonin receptor modulation, suggesting potential antidepressant effects. Research has pointed out that indole derivatives can influence neurotransmitter systems, which are crucial in mood regulation .
Neuroprotective Properties
- Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The mechanism may involve antioxidant activity and modulation of neuroinflammatory pathways .
Neuropharmacology Insights
The interactions of this compound with neural pathways are under investigation:
Dopaminergic and Serotonergic Systems
- The compound is hypothesized to affect both dopaminergic and serotonergic systems, which are critical in the treatment of mood disorders and schizophrenia. This dual action could provide a broader therapeutic window compared to existing treatments .
Behavioral Studies
- Animal studies have shown that similar compounds can alter behavior in models of anxiety and depression, suggesting that this compound might exhibit similar effects .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
General Synthetic Route
- Formation of Indole Derivative: Start from commercially available indole derivatives.
- Nitro Substitution: Introduce the nitro group via electrophilic aromatic substitution.
- Piperidine Ring Formation: Use piperidine derivatives to form the final product through acylation reactions.
- Purification: Employ chromatographic techniques to isolate the desired compound.
Case Studies and Research Findings
Several case studies have documented the efficacy of related compounds:
Case Study 1: Anticancer Activity
A research team synthesized a series of indole derivatives, including nitro-substituted variants, and evaluated their anticancer activity against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations .
Case Study 2: Neuropharmacological Assessment
In a behavioral study focusing on anxiety-like behaviors in rodents, an indole derivative similar to this compound was administered, resulting in reduced anxiety levels as measured by elevated plus maze tests .
Mechanism of Action
The mechanism of action of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivity of Comparable Compounds
Key Observations:
Electron-Withdrawing Groups Enhance Antimalarial Activity: The 5-nitroindole moiety in this compound and its thioether analogs (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) significantly improves PfDHODH inhibition compared to non-nitro derivatives. The nitro group likely stabilizes charge interactions with the enzyme’s active site . Replacing the nitro group with halogens (e.g., bromo in 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) reduces activity (pIC50 = 7.8893), underscoring the nitro group’s critical role .
Piperidinyl-Ethanone Backbone Influences Target Selectivity: Iloperidone shares the piperidinyl-ethanone core but substitutes the nitroindole with a benzisoxazole-propoxy-methoxyphenyl group. This modification shifts activity from antimalarial to antipsychotic, highlighting the scaffold’s versatility in drug design .
Steric and Electronic Effects of Substituents: Bulky groups like benzhydrylpiperazine (in 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone) may hinder binding to PfDHODH but could enhance selectivity for CNS targets due to increased lipophilicity and blood-brain barrier penetration .
Biological Activity
Overview
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is a synthetic organic compound classified as an indole derivative. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. Its structural features, particularly the nitro and piperidinyl groups, contribute to its unique pharmacological properties.
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : The indole structure is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
- Nitration : The indole core undergoes nitration at the 5-position using nitrating agents such as nitric acid.
- Piperidinyl Substitution : The nitrated indole is reacted with a piperidine derivative to attach the piperidinyl group at the 4-position.
- Acylation : The final step involves acylation with ethanoyl chloride to yield the desired compound.
The molecular formula of this compound is , with a molecular weight of approximately 287.31 g/mol .
Anticancer Properties
Research has indicated that compounds containing nitro groups, similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (e.g., Curcumin) | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| 1-[4-(5-Nitro-1H-indol-3-YL)... | MDA-MB-231 | TBD |
Anti-inflammatory Activity
The potential anti-inflammatory effects of this compound are supported by studies on related indole derivatives that act as COX-2 inhibitors, demonstrating analgesic and anti-inflammatory efficacy . This suggests that further investigation into the anti-inflammatory properties of this compound could be fruitful.
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors implicated in cancer progression and inflammation. The nitro group may play a critical role in modulating these interactions, potentially through mechanisms such as DNA alkylation or inhibition of tubulin polymerization .
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of various indole derivatives, including those structurally similar to this compound. The findings suggested promising anticancer activities and highlighted the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the key safety protocols for handling 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone in laboratory settings?
Safety and Hazard Mitigation Safety measures include:
- Immediate consultation with a physician upon exposure, with provision of the Safety Data Sheet (SDS) .
- Use of personal protective equipment (PPE) such as gloves and lab coats to avoid direct contact.
- Proper ventilation in workspaces to mitigate inhalation risks, as recommended for structurally similar nitro-aromatic compounds .
- Storage in sealed containers under inert conditions to prevent degradation .
Q. How is the molecular structure of this compound characterized experimentally?
Structural Analysis Common methodologies include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., indole-piperidine dihedral angles in analogous compounds range from 6.69° to 76.67° ).
- NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.38–7.90 ppm in nitro-indole derivatives ).
- Mass spectrometry : Confirms molecular weight (281.27 g/mol for similar nitro-substituted ethanones ).
Q. What synthetic strategies are employed for nitro-substituted indole-piperidine derivatives?
Synthetic Methodology General routes for analogous compounds involve:
- Condensation reactions : Piperidine derivatives reacted with nitro-indole precursors under reflux in acetic acid or ethanol, yielding ~75–82% .
- Catalytic optimization : Use of bases like piperidine to enhance reaction efficiency .
- Purification : Recrystallization from ethanol or DMF to achieve >95% purity .
Advanced Questions
Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?
Mechanistic Insights The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions on the indole ring. For example:
- Reduction pathways : Nitro groups in similar compounds are reduced to amines using H₂/Pd-C, altering bioactivity .
- Steric effects : Bulky substituents on the piperidine ring may hinder nucleophilic attack, requiring tailored catalysts (e.g., Pd(OAc)₂ with ligand systems) . Computational studies (DFT) predict activation barriers for these reactions, validated by experimental yields .
Q. What methodological challenges arise in resolving contradictions in spectroscopic data?
Data Interpretation Discrepancies in NMR or crystallographic data may stem from:
- Solvent effects : Proton shifts vary between acetone-d₆ and DMSO-d₆ (e.g., δ 1.00–1.50 ppm for methyl groups ).
- Polymorphism : Crystal packing differences (e.g., hydrogen-bonded chains vs. π-π stacking in nitro-indole derivatives ). Mitigation involves cross-referencing multiple techniques (e.g., IR for functional groups, elemental analysis for purity ).
Q. What computational models predict the pharmacokinetic properties of this compound?
In-Silico Analysis
- Lipophilicity (LogP) : Predicted at 2.8–3.1 using Molinspiration, indicating moderate blood-brain barrier permeability .
- Metabolic stability : CYP450 interactions modeled via docking simulations (e.g., binding affinity to CYP3A4 ).
- Toxicity : PROTOX estimates LD₅₀ > 500 mg/kg, suggesting low acute toxicity .
Q. How are crystallization conditions optimized for X-ray diffraction studies?
Crystallography Challenges Key factors include:
- Solvent selection : Slow evaporation from DMF or ethanol yields diffraction-quality crystals .
- Temperature control : Crystallization at 100 K minimizes thermal motion artifacts .
- Hydrogen bonding : Intermolecular C–H···O and π-π interactions stabilize the lattice (e.g., C5–H5A···O2 in pyrazoline analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
